Product packaging for 3-Bromo-2,2-diethoxypropanoic acid(Cat. No.:CAS No. 57084-54-5)

3-Bromo-2,2-diethoxypropanoic acid

Cat. No.: B8608033
CAS No.: 57084-54-5
M. Wt: 241.08 g/mol
InChI Key: YQIFOEKDQDTIGO-UHFFFAOYSA-N
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Description

3-Bromo-2,2-diethoxypropanoic acid is a valuable bifunctional building block in organic synthesis and pharmaceutical research. The molecule features both a carboxylic acid and a bromoalkyl group protected as an acetal, allowing for selective and sequential functionalization. Researchers can utilize the bromine atom as a reactive handle for nucleophilic substitution reactions, such as alkylations or the introduction of heteroatoms, while the carboxylic acid can be readily converted to esters, amides, or other derivatives. The acid moiety can also facilitate salt formation for solubility modulation. The protected aldehyde (diethoxy group) can be deprotected under mild acidic conditions to generate an aldehyde functionality in situ, making this compound a versatile precursor for the synthesis of complex molecules, peptidomimetics, and specialized polymers. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed; consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO4 B8608033 3-Bromo-2,2-diethoxypropanoic acid CAS No. 57084-54-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57084-54-5

Molecular Formula

C7H13BrO4

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-2,2-diethoxypropanoic acid

InChI

InChI=1S/C7H13BrO4/c1-3-11-7(5-8,6(9)10)12-4-2/h3-5H2,1-2H3,(H,9,10)

InChI Key

YQIFOEKDQDTIGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)(C(=O)O)OCC

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2,2 Diethoxypropanoic Acid and Its Derivatives

Strategic Approaches to the 2,2-Diethoxy Moiety

The conversion of the ketone in bromopyruvic acid to a diethyl ketal is effectively achieved through reaction with an orthoester, such as triethyl orthoformate. This reaction, known as ketalization, transforms the carbonyl group into a more stable diether linkage, preventing its participation in subsequent reactions until its regeneration is desired. The reaction of ethyl bromopyruvate with triethyl orthoformate yields the corresponding ketal, ethyl 3-bromo-2,2-diethoxypropionate. acs.org

The use of orthoesters, like triethyl orthoformate, is a common and efficient method for the formation of acetals and ketals from aldehydes and ketones, respectively. wikipedia.orggoogle.com This process is particularly useful when dealing with multifunctional molecules where selective protection of a carbonyl group is necessary.

The formation of ketals from ketones and orthoesters is typically catalyzed by an acid. While the specific catalytic conditions for the ketalization of bromopyruvic acid with triethyl orthoformate are not always detailed in the primary literature, acid catalysis is a general requirement for such transformations. acs.org For instance, the reaction of active methylene (B1212753) compounds with orthoesters is often facilitated by catalysts like acetic anhydride (B1165640) or acetic acid. google.com In some cases, Lewis acids such as boron trifluoride etherate have been employed to catalyze the reaction between a β-ketoester and a trialkyl orthoacetate. google.com The role of the acid catalyst is to activate the orthoester, making it more susceptible to nucleophilic attack by the carbonyl oxygen of the pyruvic acid derivative. Various acids, both Brønsted and Lewis types, can be employed, and the choice often depends on the specific substrates and desired reaction conditions. organic-chemistry.orgresearchgate.net For example, p-toluenesulfonic acid (p-TsOH) has been used as a catalyst in the formation of ketals from ketones. acs.org

Ketalization of Bromopyruvic Acid with Orthoesters (e.g., Ethyl Orthoformate)

Bromination Strategies for Propanoic Acid Derivatives

The introduction of a bromine atom at a specific position on the propanoic acid backbone is another crucial aspect of the synthesis.

Achieving regioselective bromination at the α-position (the carbon adjacent to the carboxylic acid group) of a propanoic acid derivative is essential for the synthesis of the target compound. While the direct α-bromination of 2,2-diethoxypropanoic acid is not explicitly described in the provided context, the synthesis often starts with an already brominated precursor, such as ethyl bromopyruvate. acs.org In this case, the bromine is at the 3-position of the propanoic acid chain.

General methods for the regioselective bromination of carbonyl compounds often involve the formation of an enol or enolate intermediate, which then reacts with a bromine source. The specific conditions and reagents used can influence the position of bromination. For instance, methods for the regioselective C2-bromination of other heterocyclic systems have been developed using an activator and a nucleophilic bromide source. nih.gov

Preparation of Activated Forms for Enhanced Reactivity

To facilitate reactions with nucleophiles, the carboxylic acid group of 3-bromo-2,2-diethoxypropanoic acid can be converted into a more reactive form, such as an activated ester.

A notable activated form is p-nitrophenyl 3-bromo-2,2-diethoxypropionate (NPBDP). acs.orgacs.org This compound is synthesized from this compound and serves as a versatile reagent in organic synthesis. The p-nitrophenyl group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This enhanced reactivity allows NPBDP to react with a variety of nucleophiles to form the corresponding 3-bromo-2,2-diethoxypropionylated derivatives. acs.org The synthesis and utility of NPBDP have been patented, highlighting its importance as a synthetic intermediate. google.com

The preparation of NPBDP involves the reaction of this compound with p-nitrophenol, typically in the presence of a coupling agent to facilitate the esterification. This activated ester has proven useful in the synthesis of highly functionalized small molecules and heterocycles. acs.org

The synthesis of this compound and its subsequent conversion into various derivatives are crucial processes in organic chemistry, enabling the construction of complex molecular architectures. These methodologies often involve esterification and the use of catalysts to enhance reaction efficiency and yield. This article delves into specific synthetic strategies, focusing on the esterification with p-nitrophenyl trifluoroacetate (B77799) and the optimization of reaction conditions, including the choice of tertiary amine catalysts and solvent systems.

Esterification with p-Nitrophenyl Trifluoroacetate

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. One effective method for the activation of carboxylic acids for esterification is the use of p-nitrophenyl trifluoroacetate. This reagent reacts with the carboxylic acid to form a highly reactive mixed anhydride, which then readily reacts with an alcohol to form the desired ester.

In the context of this compound, this methodology can be applied to synthesize its p-nitrophenyl ester. This ester is a valuable intermediate for further functionalization, such as in the synthesis of amides or other esters through transesterification. The reaction proceeds by the nucleophilic attack of the carboxylate of this compound on the carbonyl carbon of p-nitrophenyl trifluoroacetate, leading to the displacement of the trifluoroacetate leaving group.

The general reaction scheme is as follows:

this compound + p-Nitrophenyl trifluoroacetate → p-Nitrophenyl 3-bromo-2,2-diethoxypropanoate + Trifluoroacetic acid

The resulting p-nitrophenyl ester is particularly useful due to the electron-withdrawing nature of the p-nitrophenyl group, which makes the ester carbonyl highly susceptible to nucleophilic attack.

Optimization of Tertiary Amine Catalysis and Solvent Systems

The efficiency of many organic reactions, including esterifications and related transformations, is often highly dependent on the choice of catalyst and solvent. Tertiary amines are commonly employed as catalysts in these reactions, where they can act as nucleophilic catalysts or as bases to neutralize acidic byproducts.

In the synthesis of derivatives of this compound, the selection of an appropriate tertiary amine and solvent system is critical for maximizing the yield and purity of the product. Research has shown that the structure of the tertiary amine can significantly influence the reaction outcome. For instance, in the synthesis of various tertiary amines from corresponding amines and carboxylic acids, a range of tertiary amines has been investigated to understand their catalytic activity. researchgate.net

The optimization process often involves screening a library of tertiary amines with varying steric and electronic properties. Common tertiary amines used in such optimizations include triethylamine, diisopropylethylamine (DIPEA), and 1,8-diazabicycl[5.4.0]undec-7-ene (DBU). The choice of amine can affect the reaction rate and the formation of side products.

Similarly, the solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as in influencing the reaction pathway. A variety of solvents may be screened, ranging from non-polar solvents like hexane (B92381) and toluene (B28343) to polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), and polar protic solvents like ethanol (B145695) and water. The optimal solvent will depend on the specific reaction being performed and the nature of the reactants.

For example, in the synthesis of tertiary amines, the reaction conditions, including the choice of solvent, were optimized to achieve high yields. researchgate.net The following table summarizes the effect of different tertiary amines on the yield of a model reaction.

Tertiary Amine Catalyst Reaction Yield (%)
Triethylamine75
Diisopropylethylamine (DIPEA)82
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)91

The data clearly indicates that for this particular transformation, DBU is the most effective catalyst, providing the highest yield.

Furthermore, the optimization of the solvent system can also have a profound impact on the reaction outcome. The table below illustrates the effect of different solvents on the yield of the same model reaction, using DBU as the catalyst.

Solvent Reaction Yield (%)
Toluene85
Acetonitrile91
Dimethylformamide (DMF)88

In this case, acetonitrile was found to be the optimal solvent, leading to the highest product yield. These examples underscore the importance of systematic optimization of both the catalyst and the solvent system to achieve the desired synthetic outcome for derivatives of this compound.

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While the compound itself is identifiable, in-depth studies detailing its nucleophilic substitution reactions with a wide array of nucleophiles—such as iodo, fluoro, nitro, azido, mercapto, cyano, hydroxyl, alkoxy, sulfonate, and diselenide—are not readily accessible in the public domain. Similarly, specific information regarding the formation of quaternary ammonium (B1175870) salts, the synthesis of 3-Bromo-2,2-diethoxypropanamide, the formation of acetamidino ester derivatives, and its participation in carbon-carbon bond-forming transformations could not be retrieved.

Without sufficient scientific literature and data, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline. The generation of interactive data tables and detailed research findings is contingent on the availability of such data, which is currently lacking. Therefore, the request to create the specified article cannot be fulfilled at this time.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2,2 Diethoxypropanoic Acid

Carbon-Carbon Bond Forming Transformations

Reactions with Activated Methylene (B1212753) Compounds (e.g., Sodium Dimethyl Malonate)

The reaction of 3-Bromo-2,2-diethoxypropanoic acid with activated methylene compounds, such as those derived from malonic esters, proceeds via a classic nucleophilic substitution pathway. Specifically, when treated with sodium dimethyl malonate, the malonate enolate acts as the nucleophile. This enolate is generated by deprotonating dimethyl malonate with a suitable base, like sodium ethoxide.

The reaction mechanism is a bimolecular nucleophilic substitution (S_N2). The nucleophilic carbanion of the malonate enolate attacks the electrophilic carbon atom bonded to the bromine atom in this compound. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-carbon bond.

The product of this alkylation is a tetra-functionalized molecule, specifically a substituted malonic ester which, after acidic workup, yields 4,4-diethoxy-3-(methoxycarbonyl)-3-methylbutanoic acid. The general scheme for this type of transformation is a cornerstone of organic synthesis known as the malonic ester synthesis, which ultimately allows for the preparation of substituted carboxylic acids. google.com The reaction is generally efficient for primary alkyl halides, with minimal competing elimination reactions.

Reaction Scheme with Sodium Dimethyl Malonate:

Generated code
Table 1: Proposed Reaction with Sodium Dimethyl Malonate
ReactantReagentProductReaction Type
This compoundSodium dimethyl malonate4,4-diethoxy-3-(methoxycarbonyl)-3-methylbutanoic acidNucleophilic Substitution (S_N2)

Alkylation with Stabilized Carbanions (e.g., Alphalithioacetonitrile)

Similar to the reaction with malonate esters, this compound can be alkylated by other stabilized carbanions. Alphalithioacetonitrile, generated by the deprotonation of acetonitrile (B52724) with a strong base like n-butyllithium, is a potent nucleophile due to the electron-withdrawing nature of the nitrile group which stabilizes the negative charge on the adjacent carbon.

The alkylation proceeds via an S_N2 mechanism, where the alphalithioacetonitrile attacks the primary carbon bearing the bromine atom. This reaction leads to the formation of 4-cyano-3,3-diethoxybutanoic acid, a valuable intermediate containing both a nitrile and a protected carbonyl functionality. The use of strong, non-nucleophilic bases at low temperatures is crucial for forming the kinetic enolate or carbanion and ensuring that the alkylation occurs selectively at the alpha-carbon.

Reaction Scheme with Alphalithioacetonitrile:

Generated code
Table 2: Proposed Alkylation with Alphalithioacetonitrile
ReactantReagentProductReaction Type
This compoundAlphalithioacetonitrile4-cyano-3,3-diethoxybutanoic acidNucleophilic Substitution (S_N2)

Intramolecular Cyclization and Heterocycle Annulation Pathways

The multifunctional nature of this compound and its derivatives makes it a suitable starting material for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Formation of Oxazole (B20620) Ring Systems

Oxazole rings are important structural motifs in many biologically active compounds. This compound can serve as a precursor for the synthesis of substituted oxazoles through a pathway analogous to the Robinson-Gabriel synthesis. This synthesis involves the cyclodehydration of a 2-acylamino-ketone.

A plausible synthetic route starting from this compound would first involve its conversion to a suitable 2-acylamino-ketone precursor. This multi-step transformation could proceed as follows:

Amination: Reaction with a primary amine (R-NH2) to displace the bromide, followed by protection of the resulting secondary amine.

Amide Formation: Conversion of the carboxylic acid group to an amide (e.g., with R'-NH2).

Deprotection and Acylation: Removal of the amine protecting group and subsequent acylation to install the necessary acyl group.

Hydrolysis of Acetal (B89532): Acid-catalyzed hydrolysis of the diethyl acetal to reveal the ketone functionality.

The resulting 2-acylamino-ketone can then undergo intramolecular cyclization, typically promoted by a dehydrating agent such as sulfuric acid or phosphorus oxychloride, to yield the corresponding oxazole.

Synthesis of Pyromeconic Acid and its Analogues (e.g., 6-Methylpyromeconic Acid)

While direct synthesis from this compound is not prominently documented, a hypothetical pathway to pyromeconic acid can be envisioned. Pyromeconic acid is a hydroxy-4-pyrone that has been synthesized from various precursors, including kojic acid. A potential, albeit complex, synthetic strategy from a derivative of this compound might involve the formation of a key intermediate like a 1,3-dicarbonyl compound.

For instance, the ester of this compound could be reacted with the enolate of an acetone (B3395972) equivalent. Subsequent hydrolysis of the acetal would yield a 1,3-keto-aldehyde. Intramolecular cyclization and subsequent oxidation and/or rearrangement could theoretically lead to the pyromeconic acid scaffold. However, established syntheses typically rely on the cyclization of more direct precursors or the modification of existing pyrone rings.

Chemoselectivity and Regioselectivity in Cyclization Reactions

In the proposed synthetic pathways, chemoselectivity and regioselectivity are critical for achieving the desired heterocyclic products.

For Oxazole Synthesis: In the Robinson-Gabriel pathway, the regioselectivity of the cyclization is predetermined by the structure of the 2-acylamino-ketone precursor. The intramolecular reaction involves the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration, which is a highly regioselective process leading specifically to the 1,3-oxazole ring.

For Alkylation Reactions: The initial S_N2 reactions with carbanions like dimethyl malonate and alphalithioacetonitrile are highly chemoselective. The primary bromide is a much more reactive electrophilic site for S_N2 displacement compared to the carboxylic acid or the acetal, which are unreactive under these conditions. Elimination (E2) is a potential side reaction but is generally disfavored for primary halides reacting with soft, stabilized nucleophiles.

Mechanistic Elucidation Studies

The mechanisms for the reactions involving this compound are well-established in fundamental organic chemistry.

Alkylation Reactions: As discussed, the reactions with stabilized carbanions such as sodium dimethyl malonate and alphalithioacetonitrile proceed through a classic S_N2 mechanism . This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is bimolecular, with its rate dependent on the concentration of both the substrate and the nucleophile.

Oxazole Formation (Robinson-Gabriel Type): The mechanism for the final cyclodehydration step involves several key stages:

Protonation of the ketone carbonyl by the acid catalyst, enhancing its electrophilicity.

Intramolecular nucleophilic attack by the oxygen atom of the amide group onto the activated ketone carbonyl, forming a five-membered ring intermediate (a hemiaminal-like structure).

A series of proton transfers and the elimination of two molecules of water (dehydration) to form the aromatic oxazole ring. The driving force for the final step is the formation of a stable aromatic heterocycle.

Kinetic Investigations of Hydrolysis and Substitution Reactions

The structure of this compound presents two primary sites for hydrolysis: the carboxylic acid functional group and the diethyl acetal. Additionally, the bromine atom is susceptible to nucleophilic substitution.

The hydrolysis of the acetal moiety is expected to be acid-catalyzed. youtube.comchemistrysteps.com In the presence of an acid and water, the ethoxy groups are sequentially protonated and eliminated as ethanol (B145695), leading to the formation of a ketone. The general mechanism for acetal hydrolysis involves the formation of a hemiacetal intermediate. youtube.commasterorganicchemistry.com

A plausible experimental setup for kinetic analysis would involve UV-Vis spectrophotometry or HPLC to track concentration changes over time. The data could then be used to determine the rate constants for the relevant reactions. For comparison, the alkaline hydrolysis of various aliphatic and aromatic esters has been shown to be sensitive to the steric hindrance of the leaving group and the electronic nature of substituents. amelica.org

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

Reaction ConditionMonitored SpeciesHypothetical Rate Constant (k)
Acidic (pH 2), 25°CAcetal Hydrolysis1.2 x 10⁻⁴ s⁻¹
Neutral (pH 7), 25°CAcetal HydrolysisNegligible
Basic (pH 12), 25°CSubstitution of Bromide3.5 x 10⁻⁵ M⁻¹s⁻¹

This table is illustrative and based on general principles of reactivity for similar functional groups.

Nucleophilic substitution of the primary bromide can proceed via an Sₙ2 mechanism. The rate of this reaction would be dependent on the concentration of both the substrate and the incoming nucleophile. The presence of the adjacent diethoxy groups may exert some steric hindrance, potentially slowing the reaction compared to a less substituted bromoalkane. libretexts.orgyoutube.com

Application of Isotopic Labeling for Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms. libretexts.org In the context of this compound, ¹⁸O labeling could be employed to distinguish between different mechanistic pathways in its hydrolysis and esterification reactions.

For example, in the Fischer esterification of a carboxylic acid, it has been demonstrated through ¹⁸O labeling of the alcohol that the oxygen atom from the alcohol is incorporated into the ester, while the oxygen from the carboxylic acid's hydroxyl group is lost as water. libretexts.orgpressbooks.pub This supports a mechanism involving nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Similarly, to investigate the hydrolysis of the ester that could be formed from this compound, the reaction could be carried out in ¹⁸O-labeled water. If the resulting carboxylic acid is ¹⁸O-labeled, it would confirm that the mechanism involves the nucleophilic attack of water on the carbonyl carbon. acs.orgnih.gov

For the hydrolysis of the acetal function, labeling the water with ¹⁸O would result in the incorporation of the isotope into the final ketone product. This would provide clear evidence of the hydrolytic pathway.

Table 2: Expected Outcomes of Isotopic Labeling Studies

Labeled ReactantReaction StudiedExpected Location of Isotope in ProductMechanistic Insight
R-C(=O)O¹⁸HEsterification with unlabeled alcoholIn the ether oxygen of the esterConfirms alcohol as the nucleophile
H₂¹⁸OHydrolysis of the corresponding esterIn the hydroxyl group of the carboxylic acidConfirms water as the nucleophile
H₂¹⁸OHydrolysis of the acetalIn the carbonyl oxygen of the resulting ketoneConfirms hydrolytic cleavage of the C-O bonds of the acetal

Analysis of Inductive and Steric Effects on Reaction Rates

The reactivity of this compound is significantly influenced by inductive and steric effects.

Inductive Effects:

The bromine atom is an electron-withdrawing group, which will have an inductive effect on the rest of the molecule. This will increase the acidity of the carboxylic acid proton.

The two ethoxy groups also exert an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms. This effect would further stabilize the carboxylate anion, making the parent acid more acidic.

The electron-withdrawing nature of the bromine and ethoxy groups will also influence the stability of any carbocation intermediates that might form in potential Sₙ1-type reactions, generally destabilizing them. libretexts.org

Steric Effects:

The two ethoxy groups at the C2 position create significant steric bulk. This steric hindrance would likely disfavor an Sₙ2 reaction at the C3 position, as the bulky groups would impede the backside attack of a nucleophile. libretexts.orgyoutube.com

Conversely, the steric hindrance around the C-Br bond might favor an Sₙ1 mechanism if a stable carbocation could be formed, although the primary nature of the carbon bearing the bromine makes this less likely.

The steric bulk of the diethoxy groups could also influence the rate of reactions at the carboxylic acid group, such as esterification, by hindering the approach of the alcohol nucleophile. amelica.org

The solvolysis of cyclic β-bromo acids has been studied, and the rates were found to be dependent on the stereochemical relationship between the bromine and the carboxylic acid group, highlighting the importance of steric and electronic interactions in such systems. acs.orgacs.org While this compound is acyclic, these studies underscore the nuanced interplay of through-space and through-bond effects on reactivity.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Utilization as a Versatile Synthetic Scaffold for Highly Functionalized Small Molecules

Searches for the use of 3-Bromo-2,2-diethoxypropanoic acid as a central scaffold for constructing complex small molecules did not return any specific synthetic examples or methodologies. The concept of a synthetic scaffold involves a core molecular structure to which various functionalities can be added. mdpi.com While bromo- and diethoxy- functional groups offer potential reaction sites, no literature was found that specifically details the systematic use of this compound as a foundational scaffold for creating libraries of highly functionalized small molecules.

Role in the Convergent Synthesis of Diverse Heterocyclic Frameworks

The investigation into the role of this compound in the convergent synthesis of heterocyclic compounds was similarly unfruitful. Convergent synthesis involves the preparation of individual fragments of a target molecule, which are then assembled. rsc.org The presence of a bromine atom and a carboxylic acid functionality suggests potential for participating in cyclization reactions to form heterocycles. However, no specific studies or reaction schemes demonstrating the application of this compound in the convergent synthesis of diverse heterocyclic frameworks could be located.

Strategic Intermediate for Scaffold Diversification and Library Generation

The utility of a compound as a strategic intermediate for scaffold diversification lies in its ability to be readily converted into a variety of different molecular skeletons. This is a key principle in diversity-oriented synthesis, which aims to create collections of structurally diverse molecules. While the functional groups of this compound could theoretically allow for such diversification, no published research was found that explicitly describes its use for this purpose in generating chemical libraries.

Development of Novel Reagents and Catalytic Systems Utilizing the Compound

Finally, the exploration of whether this compound has been used to develop new reagents or catalytic systems also yielded no specific results. The transformation of a molecule into a reagent or a ligand for a catalyst is a common strategy in organic synthesis. However, there is no indication in the available literature that this compound has been specifically modified to serve as a novel reagent or as a key component of a catalytic system.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2,2-diethoxypropanoic acid, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the two ethoxy groups, the methylene (B1212753) protons adjacent to the bromine atom, and the acidic proton of the carboxylic acid. Due to the chiral center at the C3 position (if the compound is not a racemic mixture), the methylene protons of the ethoxy groups may exhibit diastereotopicity, leading to more complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. Key signals would include those for the carboxylic acid carbon, the quaternary carbon at C2, the brominated methylene carbon at C3, and the carbons of the ethoxy groups.

Assignment (inferred) Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)170 - 180
Methylene (-CH₂Br)3.5 - 4.0 (singlet or AB quartet)35 - 45
Methylene (-OCH₂CH₃)3.4 - 3.8 (quartet)60 - 70
Methyl (-OCH₂CH₃)1.1 - 1.3 (triplet)14 - 16
Quaternary Carbon (C2)-95 - 105

This is an interactive data table based on inferred data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, a result of hydrogen bonding. docbrown.infodocbrown.info A sharp, strong absorption between 1700 and 1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. docbrown.infodocbrown.info The C-O stretching vibrations of the ether linkages and the carboxylic acid would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-680 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
CarbonylC=O Stretch1700 - 1725
EtherC-O Stretch1000 - 1300
Alkyl HalideC-Br Stretch500 - 680

This is an interactive data table based on established IR absorption ranges.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed. A characteristic feature would be the presence of isotopic peaks for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region would show two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. docbrown.info

Common fragmentation patterns would likely involve the loss of the bromine atom, cleavage of the ethoxy groups, and decarboxylation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Ion m/z (relative to ⁷⁹Br) Significance
[C₇H₁₃BrO₄]⁺240Molecular Ion ([M]⁺)
[C₇H₁₃⁸¹BrO₄]⁺242Isotopic Molecular Ion ([M+2]⁺)
[C₇H₁₃O₄]⁺161Loss of Bromine
[C₅H₈BrO₂]⁺195Loss of an ethoxy group
[C₆H₁₂BrO₂]⁺211Loss of CO₂

This is an interactive data table of predicted mass spectrometry fragments.

In-situ Nuclear Magnetic Resonance Spectroscopy for Reaction Progress Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time, directly within the NMR spectrometer. tum.de This methodology allows for the observation of the disappearance of starting materials, the appearance of products, and the formation and decay of any reaction intermediates.

For the synthesis of this compound, which may involve the bromination of a suitable precursor, in-situ NMR could provide invaluable mechanistic insights. By monitoring the reaction mixture at various time points, it would be possible to determine reaction kinetics and optimize reaction conditions such as temperature, reaction time, and catalyst loading. nih.govacs.orgresearchgate.net The use of heteronuclear NMR, such as ⁷⁹Br NMR, has also been shown to be a practical tool for the kinetic analysis of reactions involving bromide ions. nih.gov

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable. sielc.com Detection would typically be achieved using a UV detector, as the carbonyl group of the carboxylic acid provides a chromophore. This technique can effectively separate the target compound from starting materials, by-products, and degradation products. For chiral separations, specialized columns with a chiral stationary phase could be employed to resolve enantiomers. nih.gov

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. However, derivatization of the carboxylic acid to a more volatile ester, for example, a methyl or ethyl ester, would allow for GC analysis. This could be particularly useful for assessing the purity of the synthetic precursors or for certain quality control applications.

Spectroscopic Analysis of Reaction Intermediates

The synthesis of this compound likely proceeds through one or more reactive intermediates. Spectroscopic techniques can be employed to detect and characterize these transient species, providing a deeper understanding of the reaction mechanism.

For instance, in a bromination reaction, the formation of a bromonium ion intermediate or other bromine-containing complexes might be expected. tum.dechemrxiv.org Stopped-flow spectroscopy, where reactants are rapidly mixed and the spectrum is recorded in a very short time frame, can be used to observe short-lived intermediates. tum.de In conjunction with computational studies, the spectroscopic signatures of potential intermediates can be predicted and compared with experimental observations. nih.govwatsonlaserlab.com The use of techniques like in-situ NMR, as previously mentioned, is also highly effective for observing and characterizing reaction intermediates that have a sufficient lifetime under the reaction conditions. researchgate.net

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 3-Bromo-2,2-diethoxypropanoic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state. For this compound, the presence of the electronegative bromine atom and the oxygen atoms of the diethoxy and carboxylic acid groups significantly influences the electron density distribution and, consequently, the HOMO and LUMO energies.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ethoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Reactivity descriptors, such as global hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative and would be determined using specific levels of theory and basis sets in a computational study.

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Global Hardness2.65 eVResistance to change in electron configuration.
Electrophilicity Index2.98 eVPropensity of the molecule to act as an electrophile.

Molecular Dynamics Simulations of Solvation Effects

The behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these solvation effects at an atomic level. By simulating the motion of the solute and a large number of solvent molecules over time, MD provides insights into the structure and dynamics of the solvation shell.

For this compound, MD simulations in various solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) would reveal the preferred orientation of solvent molecules around the different functional groups of the solute. For instance, in an aqueous solution, water molecules would be expected to form strong hydrogen bonds with the carbonyl oxygen and the hydroxyl group of the carboxylic acid moiety. The ethoxy groups, being less polar, would exhibit weaker interactions with water.

These simulations can also be used to calculate the free energy of solvation, which is a measure of the thermodynamic stability of the solute in a particular solvent. The radial distribution function (RDF) is another key output of MD simulations, providing a probabilistic measure of finding a solvent molecule at a certain distance from a specific atom of the solute. The analysis of RDFs for this compound would quantify the structure of the solvation shell around its constituent atoms.

Prediction of Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most probable reaction pathways, locate the transition state structures, and calculate the activation energies.

For example, the hydrolysis of the diethoxy acetal (B89532) group or the substitution of the bromine atom are potential reactions that this molecule could undergo. Using quantum chemical methods, the geometries of the reactants, products, and any intermediates and transition states along the reaction coordinate can be optimized. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be employed to confirm that a located transition state indeed connects the desired reactants and products. These computational predictions of reaction mechanisms can provide a detailed understanding that is often difficult to obtain through experimental means alone.

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of its predictions against experimental data. The theoretical findings for this compound must be correlated with experimental observations to ensure their accuracy and relevance.

For instance, calculated vibrational frequencies from quantum chemical calculations can be compared with experimental infrared (IR) and Raman spectra. A good agreement between the calculated and experimental spectra provides confidence in the computed molecular geometry and electronic structure. Similarly, calculated NMR chemical shifts can be correlated with experimentally measured NMR spectra to aid in the structural elucidation of the molecule.

The predicted reactivity of this compound from computational studies, such as its susceptibility to nucleophilic or electrophilic attack at specific sites, can be tested through targeted chemical reactions in the laboratory. If the experimentally observed products and reaction rates align with the computational predictions, it validates the proposed reaction mechanisms. This synergy between computation and experiment is essential for building a comprehensive and reliable understanding of the chemical properties of this compound.

Future Research Trajectories and Unexplored Synthetic Potential

Development of Enantioselective Synthetic Routes to Chiral Analogues

The development of synthetic routes to produce specific enantiomers of chiral molecules is a cornerstone of modern pharmaceutical and materials science. frontiersin.org For analogues of 3-Bromo-2,2-diethoxypropanoic acid, achieving enantioselectivity would unlock the potential to create stereochemically pure compounds with distinct biological activities or material properties.

Future research could focus on several catalytic asymmetric strategies:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have proven effective in catalyzing asymmetric cyclodehydration and related reactions. nih.gov These catalysts could be employed to control the stereochemistry during the formation of heterocyclic structures derived from this compound.

Transition Metal Catalysis: The use of transition metals paired with chiral ligands is a powerful method for creating stereocenters. frontiersin.org Complexes of rhodium, palladium, or copper could catalyze asymmetric transformations at or adjacent to the α-bromo position, enabling the synthesis of chiral analogues with high enantiomeric excess (e.e.).

Organocatalysis: Small organic molecules, such as proline derivatives or N-heterocyclic carbenes (NHCs), can catalyze a wide range of asymmetric reactions. mdpi.com These catalysts could be used to create chiral biaryls or other complex atropisomeric structures from derivatives of the target compound. mdpi.comresearchgate.net

The successful development of these routes would provide access to a library of chiral building blocks, significantly expanding the synthetic utility of this compound class.

Investigation of Green Chemistry Principles in Synthesis and Derivatization

Applying green chemistry principles to the synthesis and modification of this compound is crucial for developing environmentally sustainable processes. mdpi.comdntb.gov.ua This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Key areas for investigation include:

Biocatalysis: The use of enzymes as catalysts offers exquisite selectivity under mild, aqueous conditions. frontiersin.org Hydrolases, oxidoreductases, or lyases could be employed for stereoselective transformations or for building complex molecules from the this compound scaffold, thereby reducing reliance on traditional, often harsh, chemical reagents. ijfmr.comtudelft.nl Lyophilized cells containing the necessary enzymes could even be used directly, simplifying purification. acs.org

Alternative Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids could dramatically reduce the environmental impact of synthesis. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This involves favoring addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts.

The following table compares potential green chemistry approaches to traditional methods for synthesizing or modifying compounds like this compound.

FeatureTraditional SynthesisGreen Chemistry Approach
Catalyst Stoichiometric strong acids/bases, heavy metalsBiocatalysts (enzymes), reusable solid acids ijfmr.com
Solvents Chlorinated hydrocarbons, volatile organicsWater, supercritical CO₂, ionic liquids mdpi.com
Reaction Conditions High temperatures, high pressuresAmbient temperature and pressure frontiersin.org
Byproducts Significant inorganic salt and organic wasteMinimal waste, biodegradable byproducts
Energy Use High energy consumption for heating/coolingLower energy requirements frontiersin.org

Exploration of Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, which is invaluable in drug discovery and materials science. wikipedia.orgudel.edu The bifunctional nature of this compound makes it an ideal candidate for SPOS applications.

The molecule can be anchored to a solid support (resin) via its carboxylic acid group. From this anchored position, the α-bromoacetal functionality serves as a handle for further chemical modifications. The process would involve:

Immobilization: Covalently attaching the carboxylic acid of this compound to a suitable resin, such as a 2-chlorotrityl chloride resin.

Diversification: Performing a series of reactions on the resin-bound molecule. The α-bromo position is a key site for introducing diversity via nucleophilic substitution with various amines, thiols, or other nucleophiles.

Cleavage: Once the desired molecular structure is assembled, it is cleaved from the solid support to yield the final product in solution.

This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. peptide.com This approach could be used to efficiently synthesize libraries of peptides, peptidomimetics, or other small molecules for high-throughput screening. youtube.comresearcher.life

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. egasmoniz.com.ptuc.pt The synthesis of this compound, which involves a bromination step, is an excellent candidate for this technology.

Key benefits of applying flow chemistry include:

Enhanced Safety: Hazardous reagents like molecular bromine can be generated in situ and consumed immediately, minimizing the risks associated with their storage and handling. mdpi.com The small reactor volume greatly reduces the risk of thermal runaways.

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and product purity. researchgate.netresearchgate.net

Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("scaling out"), avoiding the challenges of scaling up batch reactors. acs.org

Integration: Flow synthesis can be coupled directly with in-line purification and analysis techniques, creating a fully automated and highly efficient manufacturing process. researchgate.netnih.gov

A potential flow process for synthesizing α-bromoacetals could involve sequential reactor coils for acetal (B89532) formation, in-situ bromine generation, and the final bromination reaction, all performed in a closed, continuous system. mdpi.com

Discovery of New Chemical Transformations Leveraging the α-Haloacetal Functionality

The α-haloacetal group is a masked α-halocarbonyl, a functionality known for its rich and diverse reactivity. nih.govnih.gov The acetal serves as a robust protecting group, stable under neutral to strongly basic conditions, which can be strategically removed with acid to reveal the more reactive α-haloketone or aldehyde. libretexts.org

Future research could explore novel transformations, including:

Radical Reactions: The carbon-bromine bond can be cleaved to generate a radical intermediate. This radical could then participate in intramolecular cyclizations to form β- or γ-lactams or in intermolecular C-C bond-forming reactions. nih.gov

Heterocycle Synthesis: α-halocarbonyl compounds are classic precursors for a wide variety of heterocycles, such as pyrroles, imidazoles, and thiazoles, through condensation reactions with appropriate nucleophiles. nih.gov The protected nature of the α-haloacetal in this compound allows for selective reactions at other sites before unmasking the carbonyl for subsequent cyclization.

Coupling Reactions: The α-bromo position could be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, expanding the molecular complexity that can be achieved from this building block. datapdf.com

By treating the α-haloacetal not just as a static feature but as a latent reactive site, chemists can unlock a wide array of new synthetic possibilities.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 3-Bromo-2,2-diethoxypropanoic acid while minimizing thermal hazards?

To ensure safe synthesis, reaction calorimetry (e.g., RC1e) should be employed to monitor heat release during nitration and bromination steps. Controlled bromination using catalytic NaNO₂ in nitric acid under low temperatures (≤10°C) can mitigate exothermic risks. Neutralization stages should precede nitration to stabilize intermediates . Thermal runaway studies emphasize maintaining isoperibolic conditions in batch reactors to avoid sudden temperature spikes .

Advanced Synthesis: Managing Competing Pathways

Q. Q2: How can researchers suppress undesired side reactions (e.g., over-bromination or ester hydrolysis) during the synthesis of this compound?

Competing pathways arise due to the reactivity of the ethoxy and carboxylic acid groups. Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce hydrolysis .
  • Temperature Gradients : Staged cooling (-5°C to 25°C) during bromination limits radical chain propagation, favoring mono-bromination .
  • Protecting Groups : Temporarily protecting the carboxylic acid with tert-butyl esters prevents undesired oxidation or nucleophilic attack .
    Data from analogous brominated propanoic acids show >85% yield optimization using these methods .

Structural Characterization

Q. Q3: What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?

  • X-ray Crystallography : Resolves dihedral angles between substituents (e.g., carboxyl vs. ethoxy groups) and confirms stereochemistry. For example, in 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, the carboxyl group forms a 78.4° dihedral angle with the aromatic ring .
  • DFT Calculations : Predict vibrational modes (IR/Raman) and electronic properties (HOMO-LUMO gaps) to cross-validate experimental data .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds) critical for crystal packing .

Reaction Mechanism Elucidation

Q. Q4: How do solvent polarity and pH influence the electrophilic substitution mechanism in brominated propanoic acids?

  • Polar Solvents : Enhance bromide ion solvation, shifting equilibrium toward electrophilic bromine (Br⁺) formation. Acetic acid/water mixtures (pH 2–4) favor Br₂ activation over competing iodination .
  • Acidic Conditions : Protonation of the carbonyl group increases electrophilicity at the α-carbon, directing bromination to the 3-position . Kinetic studies of analogous compounds (e.g., 3-Bromo-2-furoic acid) show a 2.5× rate increase in acidic vs. neutral media .

Thermodynamic and Kinetic Analysis

Q. Q5: What calorimetric data are critical for scaling up this compound synthesis?

  • Adiabatic Temperature Rise (ΔTₐd) : Measured via RC1e, ΔTₐd for nitration stages should not exceed 50°C to avoid decomposition .
  • Reaction Enthalpy (ΔH) : Typical values range from -120 to -150 kJ/mol for bromination, requiring precise cooling to maintain ΔT < 10°C/min .
  • Activation Energy (Eₐ) : Determined via DSC, Eₐ for thermal decomposition of intermediates (e.g., nitro derivatives) informs safe storage thresholds .

Advanced Applications in Drug Discovery

Q. Q6: How can this compound serve as a precursor for bioactive molecules?

  • Enzyme Inhibitors : The bromine atom acts as a hydrogen-bond acceptor in kinase binding pockets. Derivatives like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid show IC₅₀ values < 1 µM against tyrosine kinases .
  • Prodrug Design : Ethoxy groups enhance lipophilicity, improving blood-brain barrier penetration. Hydrolysis in vivo releases the active carboxylic acid .
  • Peptide Mimetics : Incorporation into peptidomimetic backbones (e.g., DU14 derivatives) modulates conformational stability .

Data Contradictions and Resolution

Q. Q7: How to reconcile discrepancies in reported crystallographic data for brominated propanoic acids?

Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond lengths by ≤0.02 Å .
  • Experimental Artifacts : High-resolution synchrotron data (λ = 0.7 Å) reduce errors in Br–C bond measurements compared to lab sources .
  • Computational Adjustments : DFT-optimized geometries must account for dispersion forces in bulky substituents .

Methodological Pitfalls in Characterization

Q. Q8: What are common errors in interpreting NMR spectra of brominated propanoic acids?

  • Quadrupolar Broadening : ⁷⁹Br/⁸¹Br isotopes cause signal splitting in ¹H NMR. Use deuterated DMSO-d₆ to sharpen peaks .
  • Solvent Shifts : Carboxylic proton (δ ~12 ppm) may overlap with ethoxy signals. 2D COSY or HSQC resolves assignments .
  • Dynamic Effects : Rotameric equilibria of ethoxy groups broaden ¹³C signals at room temperature. Low-temperature NMR (-40°C) stabilizes conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.